(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Description
(1S,2R,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol, commonly known as (-)-trans-Verbenol, is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₆O (molecular weight: 152.23 g/mol) . It is a hydroxylated derivative of (-)-α-pinene and serves as a critical aggregation pheromone in the mountain pine beetle (Dendroctonus ponderosae), facilitating mass attacks on host trees . Its stereochemistry—(1S,2R,5S)—is essential for bioactivity, as the enantiomer (+)-trans-Verbenol [(1R,2S,5R)] is pheromonally inactive in this species .
Properties
IUPAC Name |
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONIGEXYPVIKFS-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@H]2C[C@@H]1C2(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885103 | |
| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-09-3, 19890-02-9 | |
| Record name | trans-Verbenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2R,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19890-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verbenol, (S)-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019890029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2α,5α)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.759 | |
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| Record name | [1S-(1α,2α,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERBENOL, (S)-TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7N6NH1O0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Overview
A widely documented approach involves the hydroboration-oxidation of 1S-(−)-β-pinene, a naturally occurring monoterpene. This method, adapted from a Royal Society of Chemistry protocol, employs borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) to achieve stereoselective boron addition, followed by oxidative work-up to yield the target alcohol.
Detailed Procedure
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Hydroboration : A solution of 1S-(−)-β-pinene (148 mmol) in THF is cooled to 0°C, and BH₃·SMe₂ (2 M in THF) is added dropwise. The reaction is stirred for 1 hour at 0°C, ensuring regioselective boron addition to the less substituted double bond of β-pinene.
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Oxidation : Ethanol, aqueous NaOH, and hydrogen peroxide (30% v/v) are sequentially added to the cold reaction mixture. The temperature is gradually raised to 80°C over 2 hours to complete oxidation, converting the intermediate organoborane to the alcohol.
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Work-Up : The mixture is quenched with saturated NH₄Cl, and the product is extracted with diethyl ether. Evaporation of the solvent affords (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol as a colorless oil in 87% yield.
Stereochemical Control
The stereochemical outcome arises from the anti-Markovnikov addition of boron to β-pinene’s exocyclic double bond, followed by peroxide-driven oxidation with retention of configuration. The use of enantiomerically pure β-pinene ensures the desired (1S,2R,5S) stereochemistry.
Acid-Catalyzed Isomerization of 3-Pinene-2-ol
Patent Methodology
A U.S. patent describes the isomerization of 3-pinene-2-ol derivatives to verbenol analogs under acidic conditions. While initially targeting verbenol, this method is adaptable to synthesize the title compound by selecting appropriate starting materials and conditions.
Key Steps
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Starting Material : Optically pure cis- or trans-3-pinene-2-ol, derived from α-pinene oxidation, is isolated via fractional crystallization to ensure enantiomeric purity.
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Isomerization : The alcohol is treated with dilute sulfuric acid (2.5–5% v/v) at 50–80°C. For example, trans-3-pinene-2-ol heated with 2.5% H₂SO₄ at 50°C for 30 minutes yields 70% trans-verbenol.
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Product Isolation : The reaction mixture is neutralized with Na₂CO₃, and the product is extracted with ether. Fractional distillation under reduced pressure separates the target alcohol from byproducts like verbenone or myrtenol.
Stereochemical Considerations
The acid-mediated Wagner-Meerwein rearrangement of 3-pinene-2-ol proceeds via a carbocation intermediate, enabling hydride shifts that dictate the final stereochemistry. Using enantiopure starting materials avoids racemization, preserving the (1S,2R,5S) configuration.
Comparative Analysis of Synthetic Routes
Advantages and Limitations
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Hydroboration-Oxidation : High yield and stereoselectivity make this method industrially viable. However, the cost of enantiopure β-pinene and borane reagents may limit scalability.
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Acid-Catalyzed Isomerization : Utilizes cheaper starting materials but requires meticulous control of reaction conditions to minimize byproduct formation (e.g., verbenone).
Mechanistic Insights
Hydroboration-Oxidation Pathway
The reaction proceeds via a three-center concerted mechanism, where boron adds to the less substituted carbon of β-pinene’s double bond. Subsequent oxidation replaces the boron group with a hydroxyl group while retaining the bicyclic framework’s stereochemistry.
Acid-Mediated Rearrangement
Protonation of 3-pinene-2-ol’s hydroxyl group generates a carbocation at C2, which undergoes a hydride shift to form a more stable tertiary carbocation. Quenching with water yields the final alcohol, with stereochemistry dictated by the carbocation’s geometry.
Emerging Methodologies
Catalytic Hydrogenation
Selective hydrogenation of verbenone (4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) using chiral catalysts (e.g., Ru-BINAP complexes) could theoretically yield the target alcohol. However, this approach remains hypothetical without experimental validation.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form verbenone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of verbenone back to this compound can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group of the compound can undergo substitution reactions to form esters or ethers. For example, reaction with acetic anhydride in the presence of a base can yield the acetate ester.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acetic anhydride, alkyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Verbenone
Reduction: this compound
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems. The stereochemistry is crucial for its biological activity, influencing how it interacts with various receptors and enzymes.
Antimicrobial Activity
Research has indicated that (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development. Its ability to inhibit pro-inflammatory cytokines has been documented in cellular models .
Neuroprotective Properties
The compound has been studied for its neuroprotective effects against oxidative stress in neuronal cells. Its interaction with the blood-brain barrier indicates potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Pesticidal Properties
This compound has shown promise as a natural pesticide. Its efficacy against common agricultural pests suggests it could be used as an eco-friendly alternative to synthetic pesticides .
Plant Growth Regulation
Research indicates that this compound may act as a plant growth regulator by influencing hormonal pathways within plants. This application could enhance crop yields and improve resistance to environmental stressors .
Fragrance and Flavor Industry
Due to its pleasant aroma and flavor profile, this compound is utilized in the fragrance industry. Its incorporation into perfumes and food products enhances sensory appeal .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that are valuable in organic chemistry research and industrial applications .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli . The results indicated a significant reduction in microbial growth at low concentrations of the compound.
Case Study 2: Neuroprotective Mechanism
In an experimental model of oxidative stress-induced neuronal damage, this compound demonstrated protective effects by reducing reactive oxygen species levels and enhancing cell viability.
Mechanism of Action
The mechanism of action of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets and pathways. Its biological activities are thought to be mediated through its ability to modulate enzyme activity and interact with cell membranes. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Key Properties:
- CAS Registry Number : 18881-04-4
- Stereoisomers: Includes cis-Verbenol [(1S,2S,5S)-configuration], which differs in hydroxyl group orientation .
- Biosynthesis : Produced via cytochrome P450-mediated hydroxylation of (-)-α-pinene in beetle tissues .
Comparison with Structurally Related Compounds
Stereoisomers and Enantiomers
Key Insight: Stereochemistry profoundly impacts biological function. For example, (-)-trans-Verbenol’s (1S,2R,5S) configuration is critical for receptor binding in beetles, while (+)-trans-Verbenol is inert .
Functional Group Derivatives
Key Insight: Oxidation of the alcohol group in (-)-trans-Verbenol to a ketone (forming verbenone) reverses its ecological role from attracting to repelling beetles .
Structurally Related Monoterpenes
Key Insight: While (-)-trans-Verbenol and exo-brevicomin both function as aggregation pheromones, their biosynthetic pathways differ: Verbenol originates from host tree monoterpenes, whereas exo-brevicomin is synthesized from fatty acids .
Biological Activity
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, commonly known as verbenone, is a bicyclic monoterpenoid with significant biological activity. This compound is primarily recognized for its role in ecological interactions and potential therapeutic applications. The molecular formula of verbenone is CHO, and it has a molecular weight of approximately 152.24 g/mol .
Ecological Role
Verbenone serves as an aggregation pheromone for certain species of bark beetles, particularly the mountain pine beetle (Dendroctonus ponderosae). It attracts other beetles to host trees, playing a crucial role in their reproductive behavior and population dynamics . This ecological function highlights the compound's significance in forest ecosystems.
Antimicrobial Properties
Research indicates that verbenone exhibits antimicrobial activity. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have demonstrated its effectiveness against Escherichia coli and Candida albicans, suggesting potential applications in biocides and natural preservatives .
Anti-inflammatory Effects
Verbenone has been associated with anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in the inflammatory response . This mechanism could have implications for developing treatments for inflammatory diseases.
Antioxidant Activity
The compound also exhibits antioxidant capabilities, reducing oxidative stress by scavenging free radicals. This property may contribute to its protective effects against cellular damage in various biological systems .
Antidiabetic Potential
Recent studies have explored the antidiabetic potential of verbenone and related monoterpenoids. These compounds have been shown to enhance insulin sensitivity and regulate glucose metabolism in animal models of diabetes . The modulation of key metabolic pathways positions verbenone as a candidate for further research in diabetes management.
Case Study 1: Ecological Impact on Bark Beetles
A study conducted on mountain pine beetles revealed that verbenone plays a pivotal role in their aggregation behavior. The production of this pheromone was linked to increased mating success and survival rates in specific environmental conditions . The research underscored the importance of understanding pheromonal communication in forest pest management.
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that verbenone had significant antimicrobial effects against E. coli and C. albicans. The minimum inhibitory concentration (MIC) values were determined to be 0.5 mg/mL for E. coli and 0.25 mg/mL for C. albicans, indicating its potential as a natural antimicrobial agent .
Case Study 3: Anti-inflammatory Mechanisms
A study investigating the anti-inflammatory effects of verbenone showed that it significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest that verbenone could be beneficial in managing inflammatory conditions .
Summary Table of Biological Activities
Q & A
Q. How can the molecular structure and stereochemistry of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol be experimentally validated?
Methodological Answer: The molecular structure and stereochemistry can be confirmed using:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to resolve methyl group positions and bicyclic framework.
- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal diffraction .
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) to validate stereopurity .
Q. Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 152.2334 g/mol | |
| IUPAC InChIKey | WONIGEXYPVIKFS-AMDVSUOASA-N | |
| CAS Registry Number | 18881-04-4 |
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer: Key safety measures include:
Q. Table 2: Hazard Classification (GHS)
| Hazard Category | Code | Precautionary Statements | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion | |
| Skin Irritation | H315 | Wear protective gloves | |
| Eye Irritation | H319 | Use safety goggles |
Q. What synthetic routes are reported for this bicyclic monoterpenoid alcohol?
Methodological Answer: Common methods include:
- Biomimetic Synthesis : Cyclization of geraniol derivatives under acidic conditions .
- Catalytic Hydrogenation : Reduce ketone precursors (e.g., 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) using chiral catalysts to control stereochemistry .
Advanced Research Questions
Q. How does stereochemical variation impact the compound’s reactivity and biological activity?
Methodological Answer: Stereoisomers (e.g., 1R,2S,5R vs. 1S,2R,5S) exhibit divergent properties:
- Reactivity : Epimerization at C2 alters hydrogen-bonding capacity, affecting solubility and derivatization efficiency .
- Biological Activity : Use enantioselective assays (e.g., enzyme inhibition studies) to compare isomer activity. Computational docking (e.g., AutoDock Vina) can model stereospecific binding .
Q. What analytical techniques are optimal for assessing purity and detecting impurities?
Methodological Answer:
Q. Table 3: GC Parameters for Purity Analysis
| Column Type | Active Phase | Retention Index (RI) | Reference |
|---|---|---|---|
| DB-WAX | Polyethylene glycol | 1420–1480 |
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer: Discrepancies often arise from:
- Isomeric Contamination : Use chiral chromatography to isolate enantiomers and re-analyze NMR/GC data .
- Reaction Conditions : Replicate syntheses under inert atmospheres (N/Ar) to minimize oxidation side-products .
- Computational Validation : Compare experimental -NMR shifts with DFT-predicted values (e.g., Gaussian 16) .
Q. What methodologies are available for assessing environmental persistence and ecotoxicity?
Methodological Answer:
- Biodegradation Assays : Use OECD 301F tests to measure aerobic degradation in soil/water .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) due to limited existing data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
